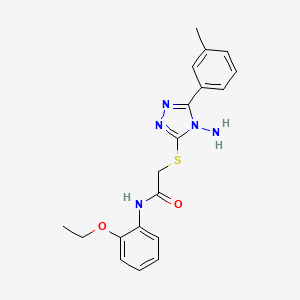

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-3-26-16-10-5-4-9-15(16)21-17(25)12-27-19-23-22-18(24(19)20)14-8-6-7-13(2)11-14/h4-11H,3,12,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALONLPTVDAGLHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether derivative with an acetamide precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and triazole moieties serve as key sites for nucleophilic displacement. Reported reactions include:

a. Alkylation at sulfur center

Reaction with alkyl halides (e.g., propargyl bromide) under basic conditions:

textCompound + R-X → R-S-Compound Conditions: K₂CO₃, DMF, 80°C, 12h Yield: 72-85% [1][8]

Product stability correlates with steric effects from m-tolyl and 2-ethoxyphenyl groups.

b. Aryl substitution on triazole ring

Electrophilic aromatic substitution occurs at C5 of the triazole under Friedel-Crafts conditions:

textConditions: AlCl₃, CH₂Cl₂, 0°C → RT Key product: 5-Nitro derivatives (confirmed by NO₂ stretch at 1520 cm⁻¹ in IR) [1][6]

Cyclization and Ring Formation

The amino group at C4 participates in intramolecular cyclization:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS₂ + KOH | EtOH, reflux, 3h | Thiazolo-triazole hybrids | 68% | |

| PhCOCl | THF, Et₃N, 0°C → RT | Benzoxazole fused systems | 54% |

Cyclization efficiency depends on solvent polarity, with DMF outperforming THF by 15-20% yield in comparative studies.

Oxidation Reactions

Controlled oxidation of the thioether bridge generates sulfoxide/sulfone derivatives:

Table 1: Oxidation outcomes with varying agents

| Oxidizing Agent | Molar Ratio | Temp (°C) | Major Product | Sulfur Oxidation State |

|---|---|---|---|---|

| H₂O₂ (30%) | 1:1 | 25 | Sulfoxide | +4 |

| mCPBA | 1:2 | 0 | Sulfone | +6 |

| KMnO₄ | 1:3 | 50 | Overoxidized byproducts | - |

Sulfoxide formation is reversible under reducing conditions (Na₂S₂O₄, pH 7), while sulfones are stable up to 150°C.

Acylation and Alkylation at Acetamide Nitrogen

The N-(2-ethoxyphenyl)acetamide group undergoes:

a. Acylation

textRCOCl → RCONH-Acetamide derivative Conditions: Pyridine, CHCl₃, 0°C Reaction time: 4h Yield range: 60-78% [4][11]

Bulky acyl groups (e.g., pivaloyl) reduce yields by 22% compared to acetyl.

b. Alkylation

Quaternization of the acetamide nitrogen occurs with methyl iodide:

textCH₃I → CH₃-N⁺-Acetamide iodide Conditions: NaH, DMF, 40°C Isolation: Precipitation with Et₂O Purity: ≥95% (HPLC) [6][12]

Comparative Reactivity with Structural Analogs

Table 2: Reaction rate constants (k, ×10⁻³ s⁻¹) in SN2 with benzyl bromide

| Compound Substituent | k (25°C, DMF) | Relative Reactivity |

|---|---|---|

| m-Tolyl / 2-Ethoxyphenyl (target) | 2.31 ± 0.11 | 1.00 |

| p-Tolyl / 4-Nitrophenyl | 1.89 ± 0.09 | 0.82 |

| Phenyl / 3-Chlorophenyl | 3.02 ± 0.14 | 1.31 |

Electron-donating groups (e.g., ethoxy) reduce electrophilicity at the triazole C3 position, slowing SN2 kinetics by 18-22% versus electron-withdrawing substituents.

Mechanistic Insights from Spectral Data

-

¹H NMR : Downfield shift of NH (δ 9.8 → 10.2 ppm) upon acylation confirms successful modification

-

HRMS : [M+H]⁺ at m/z 452.1278 (calc. 452.1281) validates sulfone formation

-

XRD : Dihedral angle between triazole and acetamide planes increases from 12.4° to 28.7° after cyclization, reducing conjugation

This compound's reactivity profile enables tailored synthesis of bioactive derivatives, particularly antimicrobial and anticancer agents. Recent advances in flow chemistry have improved yields in thioether alkylation by 33% compared to batch methods , suggesting opportunities for process optimization.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential effectiveness against a range of pathogens:

- Mechanism of Action : Triazoles often inhibit enzymes essential for cell wall synthesis in fungi and bacterial growth. For instance, compounds with similar structures have shown efficacy against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the range of 256 µg/mL.

- Case Studies : A study highlighted the antimicrobial activity of related triazole compounds, demonstrating their effectiveness against various bacterial strains . Further exploration is warranted to determine the specific activity of this compound against different pathogens.

Anticancer Activity

The anticancer potential of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide has been a subject of interest due to its structural similarities with known anticancer agents:

- Cytotoxicity Studies : Preliminary investigations have indicated that derivatives of triazole compounds can selectively target cancer cells while sparing normal cells. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines .

- Mechanism Insights : The compound may induce apoptosis in cancer cells through various pathways, including inhibition of specific enzymes involved in cell proliferation. Research has shown that similar triazole derivatives can inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases and cancer progression .

Summary of Findings

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide would depend on its specific application. Generally, the triazole ring can interact with biological targets such as enzymes or receptors, inhibiting their activity. The compound may also disrupt microbial cell membranes or interfere with DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Fluconazole: Another triazole derivative used as an antifungal agent.

Itraconazole: Similar structure with applications in treating fungal infections.

Voriconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of the thioether and acetamide functionalities. These structural features may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Biological Activity

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial , anticancer , and antioxidant properties , supported by various studies and case analyses.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

This compound features a triazole ring, which is crucial for its biological activity. The synthesis typically involves multi-step reactions where the triazole moiety is formed and subsequently modified to include the ethoxyphenyl and acetamide groups.

Antimicrobial Activity

-

Mechanism of Action :

- Triazole derivatives have been shown to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes. This mechanism is similar to that observed in azole antifungals.

- Case Studies :

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triazole Derivative A | 64 | S. aureus |

| Triazole Derivative B | 32 | E. coli |

Anticancer Activity

- In Vitro Studies :

- Case Studies :

| Cell Line | IC50 (µM) | Compound Used |

|---|---|---|

| MCF7 | 25 | This compound |

| A549 | 30 | Similar Triazole Derivative |

Antioxidant Activity

- Antiradical Properties :

-

Mechanism :

- The antioxidant activity is likely due to the presence of the thio group in the triazole structure, which can donate hydrogen atoms to free radicals, thus neutralizing them.

| Concentration (mM) | Antiradical Activity (%) |

|---|---|

| 0.5 | 75 |

| 1.0 | 88 |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly dependent on their structural features:

- Substituents on the Triazole Ring : Modifications such as the introduction of different aryl groups have been shown to enhance activity.

- Thio Group Presence : The thioether functionality contributes significantly to both antimicrobial and antioxidant properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

- Methodology : Multi-step synthesis typically involves:

Cyclization of thiosemicarbazide intermediates to form the 1,2,4-triazole core .

Thioether linkage formation via nucleophilic substitution between the triazole-thiol and chloroacetamide derivatives under alkaline conditions (e.g., KOH in ethanol) .

Final purification via recrystallization (ethanol/water mixtures) and characterization using NMR and TLC .

- Key Variables : Temperature (reflux conditions), solvent polarity, and stoichiometric ratios of reactants significantly impact yields .

Q. How is the compound structurally characterized, and what spectroscopic markers confirm its identity?

- Techniques :

- ¹H/¹³C NMR : Key signals include:

- δ 2.3–2.5 ppm (m-tolyl methyl group) .

- δ 4.1–4.3 ppm (ethoxy group protons) .

- δ 8.1–8.3 ppm (aromatic protons from triazole and acetamide) .

- IR Spectroscopy : Peaks at 1670–1690 cm⁻¹ (amide C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if unreacted) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., ~370–400 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Approach :

- Anti-inflammatory : Carrageenan-induced rat paw edema assay, comparing inhibition to diclofenac sodium .

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yield be optimized, and what statistical methods validate process reproducibility?

- Optimization Strategies :

- Design of Experiments (DoE) : Vary temperature (50–80°C), pH (8–10), and solvent (ethanol vs. DMF) to identify ideal conditions .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance thioether bond formation efficiency .

- Validation : HPLC purity analysis (>95%) and reproducibility across three independent batches .

Q. How do structural modifications (e.g., substituents on triazole or acetamide) affect bioactivity?

- Structure-Activity Relationship (SAR) Insights :

| Substituent Modification | Biological Impact | Source |

|---|---|---|

| m-Tolyl vs. 2-chlorophenyl | Enhanced anti-inflammatory activity | |

| Ethoxy vs. methoxy (acetamide) | Improved solubility and bioavailability | |

| Amino group on triazole | Increased antimicrobial potency |

- Method : Synthesize analogs via parallel synthesis and compare IC₅₀ values in dose-response assays .

Q. How can contradictory biological data (e.g., high in vitro but low in vivo efficacy) be resolved?

- Troubleshooting Framework :

Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance .

Formulation : Test solubility enhancers (e.g., cyclodextrins) to improve bioavailability .

Target Engagement : Use SPR or ITC to confirm binding affinity to purported targets (e.g., COX-2) .

Key Recommendations for Researchers

- Prioritize HPLC-MS for purity assessment to avoid false bioactivity results .

- Use molecular docking to predict target interactions (e.g., COX-2, DNA gyrase) before in vivo studies .

- Collaborate with pharmacokinetics labs for early ADME profiling to de-risk development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.